N-(5-chloropyridin-2-yl)-3,6-dicyclopropyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-(5-Chloro-2-pyridyl)-3,6-dicyclopropylisoxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of multiple reactive sites, making it a versatile molecule in various chemical reactions and applications. The structure includes a pyridine ring fused with an isoxazole ring, which is further substituted with a 5-chloro-2-pyridyl group and dicyclopropyl groups.
Preparation Methods
The synthesis of N4-(5-Chloro-2-pyridyl)-3,6-dicyclopropylisoxazolo[5,4-b]pyridine-4-carboxamide involves several steps, including the formation of the isoxazole ring and the subsequent introduction of the pyridine and cyclopropyl groups. One common method involves the use of Suzuki-Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This method is favored due to its mild reaction conditions and high functional group tolerance. Industrial production methods often involve the use of advanced synthetic techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
N~4~-(5-Chloro-2-pyridyl)-3,6-dicyclopropylisoxazolo[5,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH~4~).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted pyridine ring.
Coupling Reactions: Suzuki-Miyaura coupling is a notable reaction for forming carbon-carbon bonds in this compound.
Scientific Research Applications
N~4~-(5-Chloro-2-pyridyl)-3,6-dicyclopropylisoxazolo[5,4-b]pyridine-4-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products due to its versatile reactivity.
Mechanism of Action
The mechanism of action of N4-(5-Chloro-2-pyridyl)-3,6-dicyclopropylisoxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
N~4~-(5-Chloro-2-pyridyl)-3,6-dicyclopropylisoxazolo[5,4-b]pyridine-4-carboxamide can be compared with other similar compounds, such as thiazolo[5,4-b]pyridine derivatives . These compounds share a similar heterocyclic core but differ in their substituents and specific reactivity. The unique combination of the isoxazole and pyridine rings, along with the specific substituents, gives N4-(5-Chloro-2-pyridyl)-3,6-dicyclopropylisoxazolo[5,4-b]pyridine-4-carboxamide distinct properties and applications.
Properties
Molecular Formula |
C18H15ClN4O2 |
---|---|
Molecular Weight |
354.8 g/mol |
IUPAC Name |
N-(5-chloropyridin-2-yl)-3,6-dicyclopropyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C18H15ClN4O2/c19-11-5-6-14(20-8-11)22-17(24)12-7-13(9-1-2-9)21-18-15(12)16(23-25-18)10-3-4-10/h5-10H,1-4H2,(H,20,22,24) |
InChI Key |
ZQDAVXRRVCUHNK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC3=C(C(=C2)C(=O)NC4=NC=C(C=C4)Cl)C(=NO3)C5CC5 |
Origin of Product |
United States |
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